1,4,5,6-Tetrahydropyrimidine hydrochloride

Neuroscience Alzheimer's Disease Muscarinic Agonists

Researchers synthesizing selective M1 muscarinic agonists (e.g., CDD-0102A) or pyrimidine-based libraries require an unsubstituted, non-aromatic cyclic amidine scaffold. Minor alkyl substitutions or free base forms alter binding and solubility, compromising assay reproducibility. - **M1 selectivity**: Unsubstituted scaffold provides unique H-bonding profile essential for M1 over other muscarinic subtypes. - **Synthetic utility**: Direct dehydrogenation to 2-alkylpyrimidines-privileged core for antiviral/anticancer agents. - **Formulation advantage**: HCl salt ensures enhanced aqueous solubility & stability vs. free base. Supplied at ≥95% purity. Ideal for cognitive disorder drug discovery, anti-urease (H. pylori), and antimicrobial material research.

Molecular Formula C4H9ClN2
Molecular Weight 120.58 g/mol
CAS No. 38115-29-6
Cat. No. B3383017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrimidine hydrochloride
CAS38115-29-6
Molecular FormulaC4H9ClN2
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESC1CNC=NC1.Cl
InChIInChI=1S/C4H8N2.ClH/c1-2-5-4-6-3-1;/h4H,1-3H2,(H,5,6);1H
InChIKeyMCLUOLOIDQVZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydropyrimidine Hydrochloride CAS 38115-29-6: Core Scaffold for Selective M1 Muscarinic Agonists and Bioactive Heterocycles


1,4,5,6-Tetrahydropyrimidine hydrochloride (CAS 38115-29-6) is a heterocyclic organic compound with the molecular formula C4H9ClN2 and a molecular weight of 120.58 g/mol, typically supplied at ≥95% purity [1]. This compound features a partially reduced six-membered ring containing two nitrogen atoms, which serves as a fundamental scaffold for the synthesis of various pharmacologically active derivatives [2]. Its chemical structure—a non-aromatic cyclic amidine—is central to its role as a versatile building block, particularly in the development of selective M1 muscarinic acetylcholine receptor agonists, a class of compounds investigated for cognitive disorders [3]. As a hydrochloride salt, it offers enhanced stability and solubility, which are key attributes for its use in research and development, distinguishing it from its free base and related analogs .

Scaffold for M1-selective agonist design in neuroscience research
Precursor for 2-alkylpyrimidine synthesis in antiviral/anticancer studies
Starting core for urease inhibitor and antimicrobial screening

1,4,5,6-Tetrahydropyrimidine Hydrochloride: Why the Unsubstituted Scaffold Cannot Be Replaced by Common Analogs


The selection of 1,4,5,6-tetrahydropyrimidine hydrochloride over its close analogs is critical for specific research applications. Common comparators like 2-methyl-1,4,5,6-tetrahydropyrimidine , 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride , and the free base form introduce steric or electronic modifications that fundamentally alter target binding, functional selectivity, and physicochemical properties. The unsubstituted 1,4,5,6-tetrahydropyrimidine scaffold provides a unique hydrogen-bonding profile essential for achieving high selectivity at the M1 muscarinic receptor, a trait that diminishes with even minor alkyl substitutions [1]. Furthermore, the hydrochloride salt form is specifically chosen for its enhanced aqueous solubility and stability compared to the free base, a critical factor for reproducible in vitro assays . Consequently, substituting this compound without rigorous experimental validation can lead to a complete loss of the desired pharmacological activity, compromised assay conditions, or failed synthetic routes.

Alkyl-substituted analogs
2-methyl or 2-(dodecylsulfanyl) modifications introduce steric/electronic changes that may alter M1 selectivity and hydrogen-bonding profile compared to the unsubstituted scaffold.
Free base form
The free base is a liquid with different solubility; the hydrochloride salt provides enhanced aqueous solubility and easier handling for reproducible in vitro assays.
Pan-assay interference compounds
Derivatized tetrahydropyrimidines may act as surfactants; confirm that the unsubstituted scaffold avoids non-specific bioactivity in target-based screens.

Quantitative Differentiation of 1,4,5,6-Tetrahydropyrimidine Hydrochloride: Evidence-Based Comparisons


M1 Muscarinic Receptor Selectivity of the 1,4,5,6-Tetrahydropyrimidine Scaffold

The unsubstituted 1,4,5,6-tetrahydropyrimidine scaffold, when elaborated into specific derivatives like CDD-0102A, demonstrates marked functional selectivity for the M1 muscarinic receptor over the M3 subtype. This is a crucial differentiation from structurally related agonists. [1]

M1 vs M3 Selectivity
Class-level
CDD-0102A (tetrahydropyrimidine derivative): partial agonist at M1, limited M3 activity. Classical agonists (arecoline, pilocarpine): low M1/M3 selectivity.
Supports M1-selective agonist design
Selectivity is derivative-dependent; data to verify.
Neuroscience Alzheimer's Disease Muscarinic Agonists Drug Discovery

Physicochemical Advantage: Solubility and Stability of the Hydrochloride Salt

The hydrochloride salt form provides a distinct advantage in aqueous solubility and stability compared to the free base form of 1,4,5,6-tetrahydropyrimidine. This is a critical factor for its utility as a building block in aqueous reactions and biological assays.

Salt Form Stability
Class-level
Hydrochloride salt: solid, water-soluble. Free base: liquid, organic-soluble.
May support aqueous assay development
Vendor-provided properties; confirm lot-specific solubility.
Chemical Synthesis Formulation Medicinal Chemistry

Urease Inhibitory Activity of Tetrahydropyrimidine Derivatives

Derivatives based on the 1,4,5,6-tetrahydropyrimidine scaffold exhibit significant urease inhibitory activity, which is relevant for targeting pathogens like Helicobacter pylori. This class-level activity is a key differentiator from other heterocyclic building blocks. [1]

Urease Inhibition
Class-level
Tetrahydropyrimidine derivatives reported with anti-urease activity; compound 4e showed strongest inhibition. Thiourea used as standard.
Supports anti-urease screening studies
IC50 not reported for scaffold; validate in target assay.
Enzyme Inhibition Antimicrobial Helicobacter pylori

Broad-Spectrum Antimicrobial Potential of the Tetrahydropyrimidine Core

Tetrahydropyrimidine derivatives, including those with a simple 2-alkyl substitution like 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride, demonstrate broad-spectrum efficacy against bacteria and fungi. This differentiates the core structure from many other heterocycles lacking such broad activity. [1]

Antimicrobial Spectrum
Class-level
Derivatives exhibit broad-spectrum activity against bacteria and fungi; surface-active properties contribute to antimicrobial effect.
Supports antimicrobial screening research
Derivative-dependent; class-level inference.
Antibacterial Antifungal Disinfectants

Versatile Synthetic Utility: A Precursor to Antiviral and Anticancer Pyrimidine Analogs

1,4,5,6-Tetrahydropyrimidines serve as direct precursors to fully aromatic pyrimidine analogs, which are core structures in numerous antiviral and anticancer agents. This synthetic versatility is a key differentiator from other saturated nitrogen heterocycles. [1]

Synthetic Precursor Route
Class-level
Tetrahydropyrimidine → 2-alkylpyrimidine via gas-phase dehydrogenation with noble metal catalyst. Unique among saturated N-heterocycles.
Supports pyrimidine library synthesis
Patent-reported method; confirm catalyst compatibility.
Medicinal Chemistry Antiviral Anticancer Organic Synthesis

1,4,5,6-Tetrahydropyrimidine Hydrochloride: Validated Application Scenarios for Research and Development


Scaffold for Designing M1-Selective Muscarinic Agonists in Neuroscience Research

This compound is the validated starting material for synthesizing a series of potent and selective M1 muscarinic agonists, such as CDD-0102A, which are critical tools for investigating the role of M1 receptors in cognition and memory [1]. The unsubstituted scaffold provides the optimal core for achieving functional selectivity over other muscarinic subtypes, a property that can be lost with even minor modifications [1]. Researchers in Alzheimer's disease and cognitive disorder drug discovery should use this specific scaffold to ensure their lead compounds retain the desired selectivity profile.

Precursor for the Synthesis of Antiviral and Anticancer Pyrimidine Derivatives

1,4,5,6-Tetrahydropyrimidine hydrochloride is a key synthetic intermediate that can be readily dehydrogenated to form 2-alkylpyrimidines [2]. This transformation provides access to a privileged scaffold in medicinal chemistry, which is the core of numerous approved antiviral and anticancer drugs . Medicinal chemists seeking to build novel pyrimidine-based libraries should prioritize this compound over other saturated nitrogen heterocycles due to this direct and efficient synthetic pathway.

Lead Generation for Anti-Urease Agents Targeting H. pylori

Given the demonstrated class-level anti-urease activity of tetrahydropyrimidine derivatives [3], the core scaffold serves as an excellent starting point for medicinal chemistry campaigns aimed at discovering new treatments for Helicobacter pylori infections. The compound's unique hydrogen-bonding capacity and basicity profile contribute to enzyme inhibition, making it a preferred building block for generating focused libraries to screen against urease and other metalloenzymes.

Development of Novel Antimicrobial and Biocidal Formulations

The broad-spectrum antimicrobial activity associated with the tetrahydropyrimidine core makes its derivatives attractive for developing new disinfectants, biocides, and corrosion inhibitors [4]. The hydrochloride salt form, in particular, enhances water solubility and stability, which is advantageous for formulating aqueous-based antimicrobial solutions [4]. Researchers in industrial microbiology and materials science should consider this scaffold for generating novel surface-active antimicrobial agents.

Application
Selection Property
Validation Focus
M1-selective agonist design
Unsubstituted scaffold for M1 selectivity profile
Confirm functional selectivity in M1 vs M3 assays
Pyrimidine-based antiviral/anticancer synthesis
Direct dehydrogenation to 2-alkylpyrimidines
Verify aromatization efficiency and product purity
Urease inhibitor screening
Reported anti-urease activity of tetrahydropyrimidine class
Determine IC50 against H. pylori urease
Antimicrobial agent research
Broad-spectrum antimicrobial core with surfactant activity
Susceptibility testing and formulation stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydropyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.